molecular formula C22H22Cl2N2 B580212 (R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride CAS No. 1055301-17-1

(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride

Cat. No.: B580212
CAS No.: 1055301-17-1
M. Wt: 385.332
InChI Key: SHNGCXWOHADIKG-XZHZQXPNSA-N
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Description

(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride (CAS: 1052707-27-3) is a chiral diamine salt characterized by two 1-naphthyl substituents at the 1,2-positions of an ethylenediamine backbone, with (R,R)-stereochemistry. Its molecular formula is C₂₂H₂₂Cl₂N₂ (molecular weight: 385.33 g/mol), and it exhibits a high optical activity of [α]²²/D +258.0° (c = 1 in H₂O) . This compound is typically a white to off-white crystalline solid with a melting point of 219–224°C . It is widely utilized in asymmetric synthesis and chiral resolution, particularly as a precursor for synthesizing polymer-based chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) .

Properties

IUPAC Name

(1R,2R)-1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2.2ClH/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20;;/h1-14,21-22H,23-24H2;2*1H/t21-,22-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNGCXWOHADIKG-XZHZQXPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1055301-17-1
Record name (1R,2R)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine Dihydrochloride
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Biological Activity

(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride, commonly referred to as (R,R)-N,N'-bis(1-naphthyl)ethylenediamine dihydrochloride, is a chiral diamine compound with significant implications in various biological activities. This compound is primarily recognized for its role as a ligand in asymmetric catalysis and has garnered attention for its potential therapeutic applications.

  • Molecular Formula : C22H22Cl2N2
  • Molecular Weight : 385.33 g/mol
  • CAS Number : 1055301-17-1
  • IUPAC Name : (1R,2R)-1,2-Dinaphthalen-1-ylethane-1,2-diamine; dihydrochloride
  • Purity : Typically ≥ 95% .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its structure allows it to form complexes with metal ions, which can enhance catalytic activity in biochemical reactions. Additionally, it has been studied for its antioxidant properties and its role in modulating reactive oxygen species (ROS) production .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial in protecting cells from damage caused by ROS, which are implicated in various diseases including cancer and cardiovascular disorders .

2. Role in Asymmetric Synthesis

The compound serves as an effective chiral ligand in asymmetric synthesis processes. Its application in catalysis has been demonstrated to enhance the enantioselectivity of various chemical reactions, making it valuable in the pharmaceutical industry for the synthesis of chiral drugs .

3. Potential Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been observed to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include those related to ROS modulation and apoptosis induction .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various compounds, this compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The results indicated a significant reduction in DPPH levels at concentrations as low as 50 µM, suggesting robust antioxidant activity.

Concentration (µM)% DPPH Scavenging
2530
5055
10085

Case Study 2: Anticancer Activity Evaluation

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
1080
2560
5035

Scientific Research Applications

Applications in Asymmetric Synthesis

Chiral Catalysts
(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride is extensively used as a chiral ligand in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products through various catalytic processes. For example, it has been employed in the synthesis of chiral amines and other pharmaceuticals where stereochemistry is crucial.

Case Study: Synthesis of Chiral Monomers
In a study published in Analytical and Bioanalytical Chemistry, researchers synthesized N,N′-[(R,R)-1,2-di-1-naphthyl-ethylene]bis(2-propenamide) using this compound as a precursor. This chiral monomer was then utilized to prepare polymeric chiral stationary phases for high-performance liquid chromatography (HPLC) .

Applications in Polymer Chemistry

Polymeric Chiral Stationary Phases
The compound serves as a building block for creating polymeric chiral stationary phases used in chromatography. These phases enhance the separation of enantiomers in complex mixtures.

ApplicationDescription
Chiral stationary phasesUsed for HPLC to separate enantiomers
Polymer synthesisActs as a chiral monomer for polymeric materials

Applications in Organocatalysis

This compound has also been utilized as an organocatalyst in various reactions. Its ability to form stable complexes with metal ions enhances its utility in catalyzing reactions that require chirality.

Case Study: Organocatalytic Reactions
Research has shown that this compound can effectively catalyze the formation of cyclic carbonates from epoxides and carbon dioxide under mild conditions. This reaction is significant for developing sustainable chemical processes .

Applications in Material Science

The compound's structural properties make it suitable for applications in material science, particularly in the development of advanced materials with specific optical and electronic properties.

Material Science ApplicationDetails
Conjugated polymersUsed as a component in designing p-type conjugated polymers for solar cells .
Electron transport materialsActs as an electron acceptor in organic photovoltaic devices.

Comparison with Similar Compounds

Naphthyl-Substituted Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Activity ([α]²²/D) Key Applications
(R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride C₂₂H₂₂Cl₂N₂ 385.33 219–224 +258.0 (c = 1 in H₂O) HPLC CSPs, asymmetric catalysis
(1S,2S)-1,2-Di-1-naphthyl-ethylenediamine dihydrochloride C₂₂H₂₂Cl₂N₂ 385.33 Not reported Not reported Chiral monomer for CSP synthesis
N-(1-Naphthyl)ethylenediamine dihydrochloride C₁₂H₁₆Cl₂N₂ 259.17 Not reported Not reported Analytical reagent (e.g., nitrite detection)

Key Differences :

  • Stereochemistry : The (R,R)-enantiomer is distinguished from the (S,S)-form by its optical activity and enantioselective applications .
  • Substituent Number : N-(1-Naphthyl)ethylenediamine dihydrochloride has only one naphthyl group, reducing steric bulk and limiting its utility in asymmetric catalysis compared to the bis-naphthyl derivative .

Phenyl-Substituted Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications
(R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride C₁₄H₁₆Cl₂F₂N₂ 321.19 4-Fluorophenyl Ligand in nickel-catalyzed cross-couplings
(R,R)-1,2-Bis(4-hydroxyphenyl)-1,2-ethanediamine dihydrochloride C₁₄H₁₈Cl₂N₂O₂ 325.21 4-Hydroxyphenyl Chelating agent for metal coordination
(1R,2R)-1,2-Bis(4-methoxyphenyl)-1,2-ethanediamine C₁₆H₂₀N₂O₂ 272.34 4-Methoxyphenyl Solid catalyst precursor; white crystals

Key Differences :

  • Electronic Effects : Fluorine and methoxy substituents alter electronic properties. The electron-withdrawing -F group enhances stability in catalytic intermediates, while -OMe increases electron density, favoring coordination to soft metals .
  • Solubility : Hydroxyl groups in the 4-hydroxyphenyl derivative improve aqueous solubility, making it suitable for biological applications, unlike the hydrophobic bis-naphthyl compound .

Backbone-Modified Analogues

Compound Name Molecular Formula Structural Change Key Applications
(1R,2R)-N,N’-Bis(2-hydroxyphenylmethylene)-1,2-bis(2-methylphenyl)-1,2-diaminoethane C₃₀H₂₈N₂O₂ Schiff base formation Nickel-catalyzed asymmetric alkylation
N-(α-Naphthyl)ethylenediamine dihydrochloride C₁₂H₁₆Cl₂N₂ Single naphthyl group Spectrophotometric analysis

Key Differences :

  • Schiff Base Derivatives : The imine-functionalized analogue in acts as a robust ligand for nickel catalysis due to enhanced metal-chelation stability.
  • Simplified Backbone: Mono-naphthyl derivatives lack the steric hindrance required for enantioselective processes, limiting their use to non-chiral applications .

Preparation Methods

Asymmetric Catalytic Hydrogenation of Prochiral Diketone Oximes

The most robust method involves asymmetric catalytic hydrogenation of prochiral diketone oximes using chiral ruthenium catalysts. This approach, adapted from CN105294449B, proceeds via the following steps:

Reaction Scheme

  • Substrate Preparation : 1,2-Bis(1-naphthyl)ethane-1,2-dione oxime is synthesized from 1-naphthylacetophenone through oximation.

  • Catalytic Hydrogenation : The oxime undergoes asymmetric reduction using a chiral ruthenium catalyst (e.g., Cl{[(1R,2R)-2-amino-1,2-diphenylethyl](4-tosyl)amido}(p-cymene)Ru(II)\text{Cl}\{[(1R,2R)\text{-}2\text{-amino-1,2-diphenylethyl}](4\text{-tosyl})\text{amido}\}(\text{p-cymene})\text{Ru(II)}) in polar solvents (DMF, ethanol) with ammonium formate as the hydrogen source.

  • Salt Formation : The free base amine is treated with hydrochloric acid to yield the dihydrochloride salt.

Optimization Parameters

  • Catalyst Loading : 0.93–1.0 mol% ruthenium catalyst achieves 89–96% yield.

  • Solvent Effects : Dimethylformamide (DMF) maximizes yield (96%) compared to ethanol (89%) due to improved substrate solubility.

  • Temperature and Time : Reactions proceed at 23–25°C for 12 hours under nitrogen.

Critical Data :

ParameterDMF SolventEthanol Solvent
Yield96%89%
Chiral Purity (ee)96.3%96%
Reaction Time12 hours12 hours

Homocoupling of 1-Chloromethylnaphthalene Precursors

An alternative route involves photocatalytic homocoupling of 1-chloromethylnaphthalene derivatives. Adapted from ChemicalBook, this method employs zinc and an iridium photocatalyst under blue LED irradiation:

Reaction Conditions

  • Catalyst System : Ir(dtbbpy)(ppy)2PF6\text{Ir(dtbbpy)(ppy)}_2\text{PF}_6 (0.25 mol%) and zinc dust (0.75 equiv).

  • Solvent : Tetrahydrofuran (THF) at 23–25°C for 5 hours.

  • Workup : Extraction with hexane and purification via flash chromatography.

Limitations and Adaptations

  • This method primarily yields 1,2-bis(1-naphthyl)ethane , requiring subsequent amination and resolution steps to obtain the target diamine.

  • Chirality induction remains unaddressed, necessitating enantioselective amination or resolution.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodYieldee (%)Scalability
Asymmetric Hydrogenation89–96%96–99High (kg-scale demonstrated)
Homocoupling99%*N/AModerate (requires additional steps)

*Yield refers to the homocoupled hydrocarbon intermediate.

Industrial-Scale Production Insights

Commercial suppliers (e.g., Thermo Scientific) offer the compound at 95% purity with ≥99% ee, priced at €154–€505 per gram. Key process refinements include:

  • Catalyst Recycling : Ruthenium complexes are recovered via filtration and reused, reducing costs.

  • Crystallization Control : Salt formation with HCl in ethanol/water mixtures ensures high enantiopurity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R,R)-1,2-Bis(1-naphthyl)-1,2-ethanediamine dihydrochloride?

  • Methodology : The compound is typically synthesized via chiral resolution or asymmetric induction. For example, diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) can isolate the (R,R)-enantiomer. The dihydrochloride salt is then precipitated by treating the free base with HCl .
  • Key Considerations : Monitor reaction pH to avoid racemization, and use polar solvents (e.g., ethanol/water mixtures) to enhance salt crystallization. Confirm purity via melting point (mp: 196–201°C, dec.) and elemental analysis .

Q. How is the enantiomeric purity of this compound validated?

  • Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and a hexane/isopropanol mobile phase is standard. Compare retention times against (S,S)-enantiomer standards. Alternatively, circular dichroism (CD) spectroscopy can confirm optical activity .
  • Data Interpretation : A ≥99% enantiomeric excess (ee) is achievable, as reported for structurally similar ethanediamine derivatives .

Q. What are the critical storage conditions to maintain stability?

  • Protocol : Store in airtight, light-resistant containers at 4°C. The compound is hygroscopic; prolonged exposure to moisture may hydrolyze the dihydrochloride salt. Use desiccants (e.g., silica gel) in storage .

Advanced Research Questions

Q. How does this compound function in asymmetric catalysis?

  • Mechanistic Insight : The compound acts as a chiral ligand in transition metal complexes (e.g., Ru or Pd) for enantioselective hydrogenation or cross-coupling reactions. The bulky 1-naphthyl groups enforce a rigid geometry, enhancing stereocontrol .
  • Experimental Design : Optimize metal-to-ligand ratios (typically 1:1–1:2) and solvent polarity (e.g., dichloromethane vs. THF) to balance reactivity and enantioselectivity .

Q. What analytical techniques resolve structural ambiguities in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure. Key parameters include R-factor (<5%) and Flack parameter (to confirm absolute configuration) .
  • Case Study : For analogous ethanediamine derivatives, SC-XRD confirmed the (R,R)-configuration via torsion angles (C1–C2–N1–N2 ≈ 180°) and naphthyl group orientation .

Q. How can researchers address contradictions in spectroscopic data during characterization?

  • Troubleshooting :

  • NMR : Aromatic proton splitting patterns (e.g., 1H NMR δ 7.2–8.5 ppm, multiplet) may overlap. Use 2D NMR (COSY, NOESY) to assign signals.
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive mode should show [M+H]+ at m/z 259.17 (free base) and [M+2H-Cl]+ for the dihydrochloride .
    • Validation : Cross-check with IR (N–H stretch ~3200 cm⁻¹) and elemental analysis (C, H, N ±0.3%) .

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